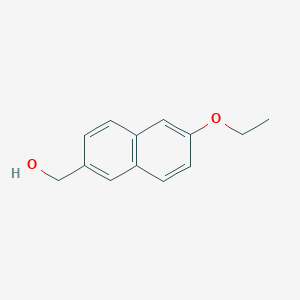

(6-Ethoxynaphthalen-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxynaphthalen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-8,14H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTPPLUDHAPLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Ethoxynaphthalen 2 Yl Methanol

Established Synthetic Routes and Precursors

Conventional syntheses of (6-Ethoxynaphthalen-2-yl)methanol typically rely on multi-step sequences starting from readily available naphthalene (B1677914) derivatives. These routes are characterized by a series of well-understood chemical transformations.

Multi-Step Synthesis Approaches from Naphthalene Derivatives

A common and logical approach to synthesizing this compound begins with a suitably substituted naphthalene precursor, such as 6-bromo-2-naphthol. This multi-step process involves the sequential introduction of the ethoxy and hydroxymethyl groups.

A plausible synthetic route can be outlined as follows:

Etherification: The synthesis often commences with a Williamson ether synthesis. 6-bromo-2-naphthol is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like sodium hydroxide or potassium carbonate. This step yields 6-bromo-2-ethoxynaphthalene.

Formylation or Carboxylation: The next stage involves introducing a one-carbon functional group at the 2-position, which will ultimately become the methanol (B129727) group. This can be achieved via two main pathways:

Grignard Reaction followed by Formylation: The 6-bromo-2-ethoxynaphthalene is converted to its corresponding Grignard reagent by reacting with magnesium metal. This organometallic intermediate is then treated with a formylating agent like N,N-dimethylformamide (DMF) to produce 6-ethoxynaphthalene-2-carbaldehyde.

Grignard Reaction followed by Carboxylation: Alternatively, the Grignard reagent can be reacted with carbon dioxide (dry ice) to form the corresponding carboxylic acid, 6-ethoxynaphthalene-2-carboxylic acid, after an acidic workup.

Reduction: The final step is the reduction of the aldehyde or carboxylic acid to the primary alcohol. This transformation is a crucial functional group interconversion leading to the final product.

| Step | Reactant | Reagents | Product |

| 1 | 6-bromo-2-naphthol | C2H5I, K2CO3 | 6-bromo-2-ethoxynaphthalene |

| 2a | 6-bromo-2-ethoxynaphthalene | Mg, THF, then DMF | 6-ethoxynaphthalene-2-carbaldehyde |

| 2b | 6-bromo-2-ethoxynaphthalene | Mg, THF, then CO2 | 6-ethoxynaphthalene-2-carboxylic acid |

| 3 | 6-ethoxynaphthalene-2-carbaldehyde or -2-carboxylic acid | Reducing Agent | This compound |

Functional Group Interconversions Leading to the Methanol Moiety

The conversion of a carbonyl group (from an aldehyde or carboxylic acid) to a hydroxymethyl group is a fundamental transformation in this synthesis. Several reliable reducing agents can be employed for this purpose:

From Aldehyde: The reduction of 6-ethoxynaphthalene-2-carbaldehyde to this compound is typically accomplished using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. This method is highly efficient and selective for aldehydes.

From Carboxylic Acid/Ester: If the synthetic route proceeds via 6-ethoxynaphthalene-2-carboxylic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is commonly used. Alternatively, the carboxylic acid can first be converted to its corresponding methyl or ethyl ester, which can then be reduced with LiAlH₄ or under high-pressure catalytic hydrogenation conditions.

| Precursor Functional Group | Reagent | Conditions | Product Functional Group |

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695) | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Primary Alcohol (-CH₂OH) |

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | Primary Alcohol (-CH₂OH) |

Role of Activated Naphthalene Intermediates

The success of these multi-step syntheses hinges on the strategic use of activated naphthalene intermediates. The ethoxy group at the 6-position is an electron-donating group, which activates the naphthalene ring towards electrophilic substitution. However, in the context of the described Grignard-based route, the key activated intermediate is the organometallic species.

The formation of (6-ethoxynaphthalen-2-yl)magnesium bromide is a critical step. This Grignard reagent effectively reverses the polarity at the 2-position of the naphthalene ring, transforming it from an electrophilic site (in 6-bromo-2-ethoxynaphthalene) to a potent nucleophilic center. This nucleophilicity allows for the formation of a new carbon-carbon bond by attacking electrophiles like DMF or CO₂, thereby introducing the necessary functionality for subsequent reduction to the methanol group.

Novel and Green Chemistry Approaches

In line with the growing emphasis on sustainable chemical manufacturing, efforts are being directed towards developing more environmentally friendly methods for synthesizing compounds like this compound.

Catalytic Strategies for Targeted Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation.

Catalytic Hydrogenation: For the reduction of 6-ethoxynaphthalene-2-carbaldehyde or its corresponding ester, catalytic hydrogenation is a greener alternative to metal hydride reagents. tandfonline.comacs.orgnih.govtandfonline.commdpi.com This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), nickel, or platinum. tandfonline.comacs.orgnih.govtandfonline.commdpi.com This method avoids the use of hazardous and moisture-sensitive hydrides and simplifies the workup procedure.

Biocatalysis: The reduction of aromatic aldehydes and ketones to their corresponding alcohols can also be achieved using biocatalysts, such as alcohol dehydrogenases. nih.gov These enzymatic reactions are highly selective, operate under mild aqueous conditions, and represent a very green approach to synthesis. nih.gov

| Reduction Method | Catalyst/Reagent | Advantages |

| Catalytic Hydrogenation | Pd/C, Ni, Pt | Atom economy, cleaner workup |

| Biocatalytic Reduction | Alcohol Dehydrogenase | High selectivity, mild conditions, aqueous media |

Solvent-Free and Environmentally Benign Procedures

Modern synthetic chemistry aims to minimize the use of volatile and hazardous organic solvents.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. nih.govukm.myresearchgate.netacs.orgnih.gov Several steps in the synthesis of this compound, such as the Williamson ether synthesis or the reduction step, could potentially be optimized using microwave-assisted heating, which can sometimes be performed under solvent-free conditions. nih.govukm.myresearchgate.netacs.orgnih.gov

Use of Greener Solvents: When solvents are necessary, replacing traditional petroleum-based solvents with more environmentally benign alternatives is a key principle of green chemistry. For instance, reactions could be explored in bio-derived solvents or aqueous systems where possible. chalmers.seresearchgate.netresearchgate.nettandfonline.com Plant extracts have even been used for the bioreduction of aromatic aldehydes to alcohols. researchgate.net

Efficient Conversion Techniques for Precursor Molecules

The most direct and widely employed method for the synthesis of this compound involves the reduction of a suitable precursor molecule, primarily 6-Ethoxynaphthalene-2-carboxaldehyde. This conversion from an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, and several reliable reducing agents can be employed for this purpose.

The choice of reducing agent is critical and is often dictated by factors such as yield, selectivity, and reaction conditions. The two most common and effective reagents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄) Reduction:

Sodium borohydride is a mild and selective reducing agent, making it a popular choice for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as methanol or ethanol. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol.

A general representation of this reaction is as follows:

Step 1: Nucleophilic Attack: 4 R-CHO + NaBH₄ → Na⁺[B(OCH₂R)₄]⁻

Step 2: Workup: Na⁺[B(OCH₂R)₄]⁻ + 4 H₂O → 4 R-CH₂OH + Na⁺B(OH)₄⁻

Lithium Aluminum Hydride (LiAlH₄) Reduction:

Lithium aluminum hydride is a significantly more powerful reducing agent than sodium borohydride. It can reduce a wider range of functional groups, including carboxylic acids and esters, in addition to aldehydes and ketones. Due to its high reactivity, LiAlH₄ reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent its violent reaction with protic solvents. The workup of a LiAlH₄ reduction typically involves the careful, sequential addition of water and a base to quench the excess reagent and hydrolyze the aluminum alkoxide complex.

The reaction proceeds via a similar nucleophilic hydride attack on the carbonyl carbon.

| Precursor Molecule | Reducing Agent | Solvent | Typical Reaction Conditions | Product |

| 6-Ethoxynaphthalene-2-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | This compound |

| 6-Ethoxynaphthalene-2-carboxaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0°C to Room Temperature | This compound |

Regioselectivity and Stereochemical Control in Synthesis

The successful synthesis of this compound is fundamentally dependent on the regioselective synthesis of its precursor, 6-ethoxynaphthalene-2-carboxaldehyde. The precise placement of the ethoxy and formyl groups at the C6 and C2 positions of the naphthalene ring is crucial.

Strategies for Positional Isomer Control

Achieving the desired 2,6-disubstitution pattern on the naphthalene core requires a strategic synthetic approach. Direct electrophilic substitution on naphthalene or 2-ethoxynaphthalene often leads to a mixture of isomers, with a preference for substitution at the C1 position. Therefore, multi-step synthetic sequences are generally employed to ensure high regioselectivity.

One common strategy involves the use of a starting material that already possesses a directing group at one of the desired positions. For instance, starting with 6-bromo-2-naphthol allows for the selective introduction of the ethoxy group via a Williamson ether synthesis, followed by functionalization at the C2 position. Another approach could involve the Friedel-Crafts acylation of 2-ethoxynaphthalene. While this reaction can produce a mixture of isomers, the 2,6-isomer is often a significant product, which can then be separated from other isomers.

More advanced methods for regioselective synthesis of substituted naphthalenes include directed ortho-metalation and cross-coupling reactions, which offer greater control over the position of incoming substituents.

Chiral Synthesis and Resolution Techniques (if applicable to chiral derivatives)

This compound itself is not a chiral molecule. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a stereocenter at the benzylic carbon through the addition of an R group other than hydrogen, then chiral synthesis or resolution techniques would become relevant.

For the synthesis of such chiral derivatives, asymmetric reduction of a corresponding ketone (6-ethoxynaphthalen-2-yl)(R)ketone would be a viable strategy. This can be achieved using chiral reducing agents, such as those derived from chiral boranes (e.g., Alpine Borane) or through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., Noyori's ruthenium-BINAP catalysts).

Alternatively, a racemic mixture of a chiral alcohol derivative could be synthesized and then separated into its constituent enantiomers through classical resolution techniques. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization and subsequent liberation of the enantiomerically pure alcohol.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical aspect of any chemical synthesis to ensure high yield, purity, and cost-effectiveness. For the reduction of 6-ethoxynaphthalene-2-carboxaldehyde to this compound, several parameters can be adjusted to maximize the product yield.

Key Parameters for Optimization:

Choice of Reducing Agent: As previously discussed, LiAlH₄ is a more powerful reducing agent and may lead to higher yields, but NaBH₄ is often preferred due to its milder nature and easier workup procedure. The choice will depend on the scale of the reaction and the presence of other functional groups.

Stoichiometry of the Reducing Agent: Using a slight excess of the reducing agent is common to ensure the complete conversion of the starting material. However, a large excess should be avoided to minimize side reactions and simplify the purification process.

Reaction Temperature: The reduction of aldehydes with NaBH₄ is typically exothermic and can often be run at room temperature. For LiAlH₄ reductions, the reaction is usually initiated at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions.

Reaction Time: The reaction progress should be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of complete conversion of the starting material.

Solvent: The choice of solvent is crucial, especially for LiAlH₄ reductions where aprotic and anhydrous conditions are mandatory. For NaBH₄, polar protic solvents are typically used. The solubility of the starting material in the chosen solvent is also an important consideration.

Workup Procedure: A proper workup is essential to quench the reaction, neutralize any byproducts, and isolate the desired product in high purity. For LiAlH₄ reductions, a careful and controlled addition of water and base is critical.

While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, analogous reductions of aromatic aldehydes to their corresponding alcohols typically proceed with high yields, often exceeding 90%, when optimized conditions are employed.

Chemical Reactivity and Transformation Mechanisms of 6 Ethoxynaphthalen 2 Yl Methanol

Reactions of the Methanol (B129727) Functional Group

The benzylic hydroxyl group in (6-ethoxynaphthalen-2-yl)methanol is a primary site of chemical reactivity, readily undergoing oxidation, derivatization, and substitution.

Oxidation Pathways and Mechanisms

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, (6-ethoxynaphthalen-2-yl)carbaldehyde, or further to the carboxylic acid, 6-ethoxynaphthalene-2-carboxylic acid. The outcome of the oxidation is largely dependent on the choice of oxidizing agent and the reaction conditions.

While specific biocatalytic oxidation studies on this compound are not extensively documented in publicly available literature, the enzymatic oxidation of aromatic alcohols is a well-established field. Biocatalysts such as alcohol dehydrogenases (ADHs) and oxidases are capable of selectively oxidizing primary alcohols. ADHs, often requiring a nicotinamide (B372718) cofactor (NAD⁺ or NADP⁺), can catalyze the oxidation of alcohols to aldehydes. The use of whole-cell biocatalysts containing ADHs has been explored for the deracemization of secondary alcohols, which involves an oxidation step followed by a stereoselective reduction. For primary alcohols like this compound, alcohol oxidases could be employed for the selective conversion to the aldehyde. Peroxygenases represent another class of enzymes that can oxidize a wide range of alcohols, including propargylic and benzylic alcohols, to their corresponding aldehydes or ketones.

Table 1: Potential Biocatalytic Oxidation Reactions of this compound

| Biocatalyst Type | Cofactor/Cosubstrate | Primary Product |

| Alcohol Dehydrogenase (ADH) | NAD⁺/NADP⁺ | (6-Ethoxynaphthalen-2-yl)carbaldehyde |

| Alcohol Oxidase | O₂ | (6-Ethoxynaphthalen-2-yl)carbaldehyde |

| Peroxygenase | H₂O₂ | (6-Ethoxynaphthalen-2-yl)carbaldehyde |

This table represents expected products based on known reactivities of these enzyme classes with similar aromatic alcohols.

A variety of chemical reagents can be employed to oxidize this compound. Milder oxidizing agents are typically chosen to selectively produce the aldehyde, while stronger agents will lead to the carboxylic acid.

Common oxidizing agents and their expected products are summarized below:

Table 2: Chemical Oxidation of this compound

| Oxidizing Agent | Expected Primary Product |

| Pyridinium chlorochromate (PCC) | (6-Ethoxynaphthalen-2-yl)carbaldehyde |

| Manganese dioxide (MnO₂) | (6-Ethoxynaphthalen-2-yl)carbaldehyde |

| Potassium permanganate (B83412) (KMnO₄) | 6-Ethoxynaphthalene-2-carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | 6-Ethoxynaphthalene-2-carboxylic acid |

This table is based on the known reactivity of these oxidizing agents with primary benzylic alcohols.

The oxidation with MnO₂ is particularly effective for benzylic alcohols. The mechanism involves the adsorption of the alcohol onto the surface of the MnO₂, followed by a two-electron transfer to form the aldehyde, which is then desorbed.

Derivatization via Esterification and Etherification

The hydroxyl group of this compound can be readily converted into esters and ethers.

Esterification: The reaction of this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst results in the formation of the corresponding ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. This reaction is an equilibrium process, and the yield of the ester can be maximized by removing water as it is formed. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers from alcohols. This involves the deprotonation of this compound with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an S_N2 reaction to form the ether. For the synthesis of ethers from this compound, it would typically react with an alkyl halide.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be replaced by a halogen through nucleophilic substitution. A common reagent for this transformation is thionyl chloride (SOCl₂), which converts the alcohol into (6-ethoxynaphthalen-2-yl)methyl chloride. The reaction proceeds by

Reactivity of the Ethoxy Moiety

Cleavage and Exchange Reactions

The this compound molecule possesses two key sites susceptible to cleavage and exchange reactions: the ether linkage of the ethoxy group and the hydroxyl function of the hydroxymethyl group.

Ether Bond Cleavage: The C-O bond in aryl ethers is generally stable. wikipedia.org However, under stringent conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), ether cleavage can occur. wikipedia.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. libretexts.org For this compound, the cleavage would happen at the ethyl-oxygen bond rather than the aryl-oxygen bond, which is strengthened by the sp² hybridization of the carbon and resonance effects. The reaction would likely follow an SN2 mechanism, where a halide ion attacks the less sterically hindered ethyl group, yielding ethanol (B145695) and (6-hydroxynaphthalen-2-yl)methanol.

Hydroxymethyl Group Transformations: The primary alcohol of the hydroxymethyl group can undergo various characteristic reactions.

Oxidation: Being a benzylic-type alcohol, it is prone to oxidation. Depending on the reagent and conditions, it can be oxidized to form (6-ethoxynaphthalen-2-yl)carbaldehyde or further to 6-ethoxynaphthalene-2-carboxylic acid.

Conversion to Alkyl Halide: The hydroxyl group can be substituted by a halogen using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-(chloromethyl)-6-ethoxynaphthalene or 2-(bromomethyl)-6-ethoxynaphthalene, respectively. These halides are valuable intermediates for further nucleophilic substitution reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxymethyl group can be esterified to form the corresponding ester.

Influence on Aromatic Ring Reactivity

The reactivity of the naphthalene (B1677914) core is significantly modulated by the electronic effects of the ethoxy and hydroxymethyl substituents.

Ethoxy Group (-OEt): The ethoxy group is a strong activating group. The lone pairs on the oxygen atom are delocalized into the aromatic pi-system through resonance (+R effect), increasing the electron density of the naphthalene rings. wikipedia.orgvulcanchem.com This makes the ring system more nucleophilic and thus more susceptible to electrophilic attack. wikipedia.org This activating influence also directs incoming electrophiles primarily to the ortho and para positions. vulcanchem.com

Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered a weak deactivating group. This is due to the electron-withdrawing inductive effect (-I effect) of the oxygen atom, which slightly reduces the electron density of the ring. However, it is still considered an ortho-, para- directing group in electrophilic aromatic substitution.

Reactivity of the Naphthalene Core

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The position of substitution on the this compound core is determined by the combined directing effects of the two substituents and the inherent reactivity of the naphthalene α- and β-positions. libretexts.org

The ethoxy group at C-6 directs incoming electrophiles to its ortho positions (C-5, C-7) and para position (C-3, though this nomenclature is less precise in naphthalenes). The hydroxymethyl group at C-2 directs to its ortho positions (C-1, C-3). The α-positions (1, 4, 5, 8) of naphthalene are intrinsically more reactive than the β-positions (2, 3, 6, 7). libretexts.org The convergence of these effects makes certain positions highly favored for substitution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Directing Influences | Predicted Reactivity |

|---|---|---|

| C-1 | α-position; ortho to -CH₂OH | Highly Favorable |

| C-3 | β-position; ortho to -CH₂OH; para to -OEt | Favorable |

| C-5 | α-position; ortho to -OEt | Highly Favorable |

Common electrophilic substitution reactions would include:

Nitration: Using nitric acid and sulfuric acid would likely yield a mixture of nitro-substituted products, primarily at the C-1 and C-5 positions.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst would introduce a halogen atom, again favoring the most activated positions.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups. Studies on the acylation of 2-methoxynaphthalene (B124790) show that substitution occurs preferentially at the C-6 position (para to the methoxy (B1213986) group), indicating the strong directing power of the alkoxy substituent. stackexchange.com For this compound, acylation would likely be directed to positions 1 and 5.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. wiley.com

Coupling via C-O Bond Cleavage: The C(sp²)-OEt bond can be a substrate for nickel-catalyzed cross-coupling reactions. Research has shown that 2-methoxynaphthalene can be coupled with organometallic reagents, where the C-OMe bond is cleaved and replaced by a new carbon group. researchgate.net This suggests that this compound could undergo similar transformations, providing a direct route to functionalize the C-6 position.

Coupling of Halogenated Derivatives: A more conventional approach involves converting the naphthalene derivative into an aryl halide or triflate. For instance, after bromination of the naphthalene core at a specific position (e.g., C-1 or C-5), the resulting aryl bromide can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling: with boronic acids.

Heck Coupling: with alkenes.

Sonogashira Coupling: with terminal alkynes.

Buchwald-Hartwig Amination: with amines.

Ring Functionalization and Modification

Beyond substitution and cross-coupling, the naphthalene core can undergo other transformations.

Reduction: The aromatic rings can be reduced under specific conditions. For example, a Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could selectively reduce one of the rings, leading to a dihydro-naphthalene derivative. The regioselectivity of this reduction would be influenced by the electron-donating ethoxy group.

Oxidation: While the side-chain alcohol is more easily oxidized, strong oxidizing agents could potentially oxidize the electron-rich naphthalene ring to form naphthoquinones. However, this process can be complex and may lead to ring degradation.

Directed Ortho-Metalation (DoM): Although less common for naphthalenes compared to benzene (B151609), it might be possible to use the coordinating ability of the ethoxy or hydroxymethyl groups to direct deprotonation of an adjacent position with a strong organometallic base, followed by quenching with an electrophile.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling their outcomes.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the naphthalene ring to form a resonance-stabilized carbocationic intermediate, known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the reaction rate and regioselectivity. For substitution at the C-1 position of a 2-substituted naphthalene, the positive charge can be delocalized across the ring while maintaining a complete benzene ring in some resonance structures, which is energetically favorable. libretexts.org The activating ethoxy group further stabilizes this intermediate through resonance donation.

Ether Cleavage: The acidic cleavage of the ether bond begins with the protonation of the ether oxygen. libretexts.org This is followed by a nucleophilic attack from the acid's conjugate base. For the ethoxy group, this proceeds via an Sₙ2 pathway on the primary ethyl carbon. libretexts.org

Metal-Catalyzed Cross-Coupling: For the Ni-catalyzed coupling of the C-OEt bond, mechanistic studies on the methoxy analogue suggest the involvement of lithium nickelate complexes. researchgate.net The reaction is thought to proceed via coordination of the Lewis-acidic lithium to the ether oxygen, which primes the C-O bond for cleavage by the nucleophilic nickel center. researchgate.net In palladium-catalyzed C-H olefination, detailed studies show that C-H activation is often the rate-determining step, and the role of specialized ligands is to facilitate this step, often by forming more reactive cationic palladium species. rsc.org

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (6-Ethoxynaphthalen-2-yl)methanol, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, would be employed for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is the first-line technique for characterizing organic compounds. It provides information on the number of different types of protons, their relative numbers, and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the ethyl protons of the ethoxy substituent.

The expected chemical shifts (δ) for the protons of this compound would be predicted based on the electronic environment of each proton. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., doublets, singlets) revealing their coupling with adjacent protons. The methylene protons of the CH₂OH group would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The ethoxy group would give rise to a quartet for the methylene protons (OCH₂) and a triplet for the methyl protons (CH₃), with the quartet appearing more downfield due to the proximity to the oxygen atom.

Hypothetical ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Aromatic (Naphthalene) | 7.0 - 8.0 | m (multiplet) | 6H |

| CH₂ (Hydroxymethyl) | ~4.7 | s (singlet) | 2H |

| OCH₂ (Ethoxy) | ~4.1 | q (quartet) | 2H |

| CH₃ (Ethoxy) | ~1.4 | t (triplet) | 3H |

This table is based on predicted values and would require experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The aromatic carbons of the naphthalene ring would resonate in the downfield region of the spectrum, typically between 110 and 160 ppm. The carbon atom bearing the ethoxy group and the carbon at position 2 bearing the hydroxymethyl group would have characteristic chemical shifts influenced by the electronegative oxygen atoms. The carbons of the ethoxy group and the hydroxymethyl group would appear in the more upfield region of the spectrum.

Hypothetical ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C (C-O) | ~158 |

| Aromatic C (C-CH₂OH) | ~140 |

| Aromatic C | 110 - 135 |

| CH₂ (Hydroxymethyl) | ~65 |

| OCH₂ (Ethoxy) | ~63 |

| CH₃ (Ethoxy) | ~15 |

This table is based on predicted values and would require experimental verification.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively establish the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For the target molecule, COSY would be instrumental in confirming the connectivity of the aromatic protons on the naphthalene ring and the coupling between the methylene and methyl protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure of this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the methylene protons of the hydroxymethyl group to the adjacent aromatic carbons, and from the ethoxy protons to the carbon atom at position 6 of the naphthalene ring, thus confirming the substitution pattern.

Utilization of Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₄O₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. This high degree of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion) and then inducing its fragmentation to produce a spectrum of fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.

For this compound, the precursor ion would be the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH), the ethoxy group (-OCH₂CH₃), or parts of the ethoxy group (e.g., ethylene, -C₂H₄). Analyzing these fragmentation pathways provides strong evidence for the presence and location of the substituents on the naphthalene core.

Hypothetical Fragmentation Data for this compound:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 202.0994 ([M]⁺˙) | C₁₂H₁₁O⁺ | CH₂OH |

| 202.0994 ([M]⁺˙) | C₁₁H₉O⁺ | OC₂H₅ |

| 202.0994 ([M]⁺˙) | C₁₃H₁₃O⁺ | OH |

This table presents plausible fragmentation pathways that would need to be confirmed by experimental data.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis

Spectroscopic techniques provide critical insights into the functional groups present in a molecule and its electronic properties. IR spectroscopy is particularly useful for identifying the vibrational modes of specific bonds, while UV-Vis spectroscopy offers information about the conjugated systems within the molecule.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups in this compound are the hydroxyl (-OH) group, the aromatic naphthalene ring, the ether linkage (-O-), and the aliphatic C-H bonds of the ethoxy and methylene groups. The expected IR absorption frequencies for these groups are summarized in the table below. The broadness of the O-H stretching band is indicative of hydrogen bonding, which is prevalent in the solid state and in concentrated solutions. The precise positions of the C-H stretching and bending vibrations of the naphthalene ring can provide information about the substitution pattern.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3500 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic -CH₂-, -CH₃) | Asymmetric & Symmetric Stretching | 2975 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether, Aryl-O) | Asymmetric Stretching | 1275 - 1200 |

| C-O (Alcohol, Primary) | Stretching | ~1050 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Note: The data in this table is based on established principles of infrared spectroscopy and data for analogous compounds. Actual experimental values may vary slightly.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides information about the electronic transitions within the molecule, primarily those involving the π-electrons of the naphthalene ring system. The naphthalene chromophore exhibits characteristic absorption bands in the UV region. The presence of the ethoxy and hydroxymethyl substituents can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

The UV spectrum of a naphthalene derivative typically shows two to three absorption bands. For this compound, these bands are expected in the regions listed in the table below. The solvent used for the analysis can also influence the position and intensity of these bands. Protic solvents like methanol (B129727) or ethanol (B145695) can interact with the hydroxyl and ethoxy groups, potentially causing slight shifts in the spectra compared to nonpolar solvents. While not extensively studied for this specific compound, naphthalene derivatives are known to exhibit fluorescence, and luminescence spectroscopy could serve as a sensitive characterization and quantification method.

| Electronic Transition | Typical λmax Range (nm) | Solvent |

| π → π | ~220 - 240 | Methanol or Ethanol |

| π → π | ~260 - 290 | Methanol or Ethanol |

| π → π* | ~310 - 330 | Methanol or Ethanol |

Note: The data in this table is estimated based on the UV-Vis spectra of similar naphthalene derivatives. nist.gov Actual experimental values may differ.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for the separation of this compound from reaction mixtures, for its purification, and for the quantitative determination of its purity. The choice of chromatographic technique depends on the scale of the separation and the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically the method of choice.

A common HPLC setup for the analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to ensure the efficient separation of the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector set at one of the absorption maxima of the compound. For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.netnih.gov

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax (e.g., 270 nm) |

| Injection Volume | 10 - 20 µL |

Note: These are representative HPLC conditions and may require optimization for specific applications.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with a likely moderate boiling point, can be analyzed by GC, although derivatization to a more volatile species (e.g., by silylation of the hydroxyl group) may sometimes be employed to improve peak shape and thermal stability.

The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column. The column contains a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) is commonly used for the detection of organic compounds. nih.govanalyticaltoxicology.com

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | e.g., initial temperature of 150 °C, ramped to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 300 °C |

Note: These are general GC conditions and should be optimized for the specific instrument and column used.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is a mixture of organic solvents. The choice of eluent is critical and is determined by the polarity of the compounds to be separated. For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used.

After development, the separated spots are visualized. Since this compound is UV-active due to the naphthalene ring, it can be easily visualized under a UV lamp (typically at 254 nm). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

| Parameter | Typical Conditions |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | UV light (254 nm) |

Note: The mobile phase composition may need to be adjusted to achieve optimal separation (Rf of the product around 0.3 - 0.5).

Advanced Computational and Theoretical Investigations of 6 Ethoxynaphthalen 2 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic properties of molecules with a favorable balance between accuracy and computational cost. dergipark.org.tr DFT calculations were employed to probe the electronic structure, optimize the molecular geometry, and analyze the frontier molecular orbitals of (6-Ethoxynaphthalen-2-yl)methanol.

The electronic structure of this compound is fundamental to its chemical reactivity and physical properties. DFT calculations, specifically using a functional such as B3LYP with a suitable basis set like 6-311G(d,p), can provide a detailed picture of the electron density distribution. researchgate.net The naphthalene (B1677914) core forms a π-conjugated system, and the introduction of the ethoxy and hydroxymethyl substituents significantly influences the electronic landscape. The oxygen atom of the ethoxy group, with its lone pairs, acts as an electron-donating group, increasing the electron density on the naphthalene ring, particularly at the ortho and para positions. The hydroxymethyl group, while containing an electronegative oxygen atom, can also participate in hydrogen bonding. These features are critical in determining the molecule's interaction with other species and its spectroscopic characteristics.

The three-dimensional arrangement of atoms in this compound was determined through geometry optimization using DFT methods. researchgate.net This process identifies the lowest energy conformation of the molecule. The planarity of the naphthalene ring is a key feature, while the ethoxy and hydroxymethyl groups have rotational freedom. The orientation of the ethyl group in the ethoxy substituent and the conformation of the hydroxymethyl group relative to the naphthalene ring are of particular interest. The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that define the most stable structure.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(2)-C(6) | 1.425 | C(1)-C(2)-C(3) | 120.5 |

| C(6)-O(ethoxy) | 1.365 | C(5)-C(6)-C(7) | 119.8 |

| O(ethoxy)-C(ethyl) | 1.430 | C(2)-C(6)-O(ethoxy) | 115.2 |

| C(2)-C(methanol) | 1.510 | C(1)-C(2)-C(methanol) | 121.0 |

| C(methanol)-O(hydroxyl) | 1.428 | C(6)-O(ethoxy)-C(ethyl) | 118.0 |

| O(hydroxyl)-H | 0.965 | C(2)-C(methanol)-O(hydroxyl) | 112.5 |

Note: The atom numbering corresponds to standard naphthalene nomenclature, with the ethoxy group at position 6 and the hydroxymethyl group at position 2.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. dergipark.org.tr

For this compound, the HOMO is typically localized over the electron-rich naphthalene ring and the oxygen atom of the ethoxy group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic system, representing the likely region for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 4.87 |

Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture obtained from DFT calculations. By simulating the motion of atoms and molecules over time, MD can explore the conformational landscape and intermolecular interactions in various environments.

While DFT can identify the global minimum energy conformation, this compound can adopt various conformations in solution or at finite temperatures due to the rotational freedom of its substituents. MD simulations can map out the accessible conformational space by tracking the evolution of key dihedral angles over time. researchgate.net This allows for the identification of different local energy minima and the barriers between them, providing a comprehensive understanding of the molecule's flexibility. The simulations can reveal the preferred orientations of the ethoxy and hydroxymethyl groups and how they might change in response to their environment.

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in condensed phases. MD simulations can model the interactions between multiple molecules of the compound or its interactions with solvent molecules. mdpi.comresearchgate.net The hydroxymethyl group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. youtube.com The naphthalene core can engage in π-π stacking interactions, which are significant in the solid state and in concentrated solutions. The ethoxy group contributes to van der Waals interactions. researchgate.net By analyzing the radial distribution functions and the number and lifetime of hydrogen bonds, MD simulations can quantify the strength and nature of these intermolecular forces. preprints.org This information is vital for understanding properties such as solubility, melting point, and boiling point.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations have emerged as a powerful tool for the prediction and interpretation of spectroscopic data. For complex organic molecules like this compound, these computational methods provide invaluable insights into the relationship between molecular structure and spectroscopic signatures. By employing various levels of theory and basis sets, it is possible to calculate a range of spectroscopic parameters with a high degree of accuracy.

Theoretical Prediction of NMR Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic compounds. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting these shifts. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for calculating NMR shielding tensors, from which the chemical shifts can be derived.

For this compound, theoretical NMR shifts can be calculated by first optimizing the molecule's geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). Subsequent GIAO calculations at the same or a higher level of theory can then provide the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

Below is a table of theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of analogous naphthalene derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H (Aromatic) | 7.20 - 7.80 | C (Aromatic) | 106 - 135 |

| H (CH₂) | 4.70 | C (CH₂) | 65.0 |

| H (CH₃) | 1.45 | C (CH₃) | 14.8 |

| H (OH) | ~2.5 (variable) | C (C-O, ether) | 157.0 |

| C (C-O, alcohol) | 138.0 |

Note: These are estimated values based on computational studies of similar compounds and are for illustrative purposes.

Simulation of Vibrational Spectra

For this compound, a frequency calculation using a DFT method like B3LYP with a 6-31G(d) basis set can provide a good prediction of the IR and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

The simulated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies for the O-H group of the alcohol, the C-O bonds of the ether and alcohol, and the aromatic C-H and C=C bonds can be precisely identified.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | ~3400 |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Ether) | Stretching | ~1250 |

| C-O (Alcohol) | Stretching | ~1050 |

Note: These are estimated values based on computational studies of analogous compounds and are for illustrative purposes. Frequencies are typically scaled to match experimental data.

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides powerful methodologies to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. For a molecule like this compound, computational studies can elucidate the pathways of its synthesis and reactivity.

Transition State Identification

A key aspect of understanding a reaction mechanism is the identification and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the precise location of transition state structures on the potential energy surface. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods or dimer methods are used to find the saddle point corresponding to the TS.

Once a candidate TS structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting the reactants and products. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.

For reactions involving this compound, such as the oxidation of the primary alcohol to an aldehyde or carboxylic acid, or electrophilic aromatic substitution on the naphthalene ring, identifying the transition states would be crucial to understanding the reaction kinetics and selectivity.

Reaction Energy Profile Construction

For instance, a computational study on the etherification reaction to synthesize this compound from a dihydroxynaphthalene precursor would involve constructing an energy profile to understand the mechanism, identify the rate-determining step, and rationalize the observed regioselectivity.

Table 3: Hypothetical Reaction Energy Profile Data for a Generic Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.0 |

| Intermediate | +5.0 |

| Transition State 2 | +15.0 |

| Products | -10.0 |

Note: This table represents a hypothetical two-step reaction and is for illustrative purposes to demonstrate the concept of a reaction energy profile.

Applications As a Molecular Scaffold and Intermediate in Advanced Chemical Research

Precursor in Complex Organic Synthesis

The utility of (6-Ethoxynaphthalen-2-yl)methanol as a starting material is evident in its application in the synthesis of diverse and complex molecular architectures, ranging from extended aromatic systems to intricate heterocyclic frameworks and specialized molecular probes.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of multiple fused aromatic rings. They are of significant interest due to their unique electronic and photophysical properties. The naphthalene (B1677914) core of this compound serves as a foundational unit for the construction of larger, more complex PAHs. Through various synthetic strategies, such as transition metal-catalyzed cross-coupling reactions or intramolecular cyclization reactions, the hydroxymethyl group can be elaborated to introduce additional aromatic rings, leading to the formation of extended π-conjugated systems. While direct examples of this compound in the synthesis of specific PAHs are not extensively documented in readily available literature, the general principles of PAH synthesis strongly support its potential in this area. The ethoxy group can further modulate the electronic properties of the final PAH, influencing its fluorescence, conductivity, and other material characteristics.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and materials science. The reactivity of the hydroxymethyl group in this compound allows for its incorporation into various heterocyclic scaffolds. For instance, it can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions with amines, hydrazines, or other difunctional reagents to form a wide array of nitrogen-, oxygen-, or sulfur-containing heterocycles fused to the naphthalene ring system. The resulting naphthalene-fused heterocyclic compounds are of interest for their potential biological activities and as functional materials.

Functionalized molecular probes are essential tools for sensing and imaging in biological and chemical systems. The naphthalene moiety is a well-known fluorophore, and derivatives of this compound can be designed to act as fluorescent probes. The hydroxymethyl group provides a convenient handle for attaching specific recognition units (e.g., for metal ions, anions, or biomolecules) or for linking the fluorophore to other molecules or surfaces. The ethoxy group can fine-tune the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and sensitivity to the local environment. Naphthalene-based fluorescent probes are valued for their good photochemical stability and high fluorescence quantum yields. nih.govmdpi.com For example, probes based on the naphthalene scaffold have been developed for the detection of various analytes, including metal ions like Cu2+ and Al3+. nih.govmdpi.com

Role in Materials Chemistry Research

The inherent properties of the 6-ethoxynaphthalene scaffold, such as its rigidity, planarity, and electronic characteristics, make it an attractive component in the design of new organic materials with tailored optical and electronic properties.

Organic electronic materials are at the forefront of research for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The extended π-system of the naphthalene core in this compound provides a basis for creating materials with charge-transporting capabilities. By chemically modifying the hydroxymethyl and ethoxy groups, and by incorporating the naphthalene unit into larger conjugated structures, researchers can develop new organic semiconductors. The ethoxy group can enhance solubility, facilitating solution-based processing of these materials, which is a significant advantage for large-area and low-cost device fabrication. Furthermore, the luminescent properties of naphthalene derivatives make them promising candidates for use as emitters in OLEDs. The design of such materials often involves creating donor-acceptor structures to tune the emission color and efficiency.

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. They are widely used in display technologies. The rigid, elongated shape of the naphthalene core is a common feature in the design of liquid crystalline molecules (mesogens). The this compound can be used as a precursor to synthesize such mesogens. For example, a study on 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, which are structurally related to derivatives of this compound, demonstrated that these compounds exhibit enantiotropic nematic liquid crystal phases. mdpi.com The synthesis involved preparing a Grignard reagent from 2-bromo-6-alkoxynaphthalene, which can be derived from the corresponding hydroxynaphthalene. This highlights the utility of the 6-alkoxynaphthalene scaffold in creating materials with liquid crystalline properties. The length of the alkoxy chain is a critical factor in determining the type and temperature range of the liquid crystal phases.

Below is a table summarizing the thermotropic behavior of a series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines, illustrating the influence of the alkoxy chain length on the nematic phase.

| Compound (nO-NpQOMe) | Alkoxy Chain (n) | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 3 | Propyl | 162.4 | 234.2 |

| 4 | Butyl | 155.8 | 231.6 |

| 5 | Pentyl | 148.9 | 220.5 |

| 6 | Hexyl | 145.2 | 215.3 |

| 7 | Heptyl | 140.1 | 208.7 |

| 8 | Octyl | 138.6 | 203.4 |

Data adapted from a study on 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines. mdpi.com

Catalysis and Ligand Design Research

The application of this compound in the fields of catalysis and ligand design is another area where specific research is currently absent from the scientific literature.

Development of Ligands for Metal-Catalyzed Reactions

There is no evidence of this compound being utilized in the development of ligands for metal-catalyzed reactions. The design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. Naphthalene-based structures have been incorporated into ligands for various catalytic transformations. researchgate.netmdpi.comacs.orgnih.gov These ligands can influence the electronic and steric environment of the metal center. However, the potential of this compound to act as a ligand or a precursor for ligand synthesis has not been explored.

Role as a Substrate in Biocatalytic Processes

No studies have been found that investigate the role of this compound as a substrate in biocatalytic processes. Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild conditions. Research has been conducted on the biocatalytic oxidation of naphthalene to produce valuable intermediates like 1-naphthol and 2-naphthol. nih.govwpmucdn.com However, the enzymatic transformation of this compound has not been a subject of published research. The field of biocatalysis also extends to the reduction of aldehydes and ketones, but no link to the specific compound of interest has been established. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Ethoxynaphthalen 2 Yl Methanol

Exploration of New Synthetic Pathways and Atom-Economy Principles

A primary focus for future research is the development of innovative and efficient synthetic routes to (6-Ethoxynaphthalen-2-yl)methanol. Improving upon existing methods in terms of yield, cost-effectiveness, and environmental sustainability is paramount. A significant area of interest is the application of atom-economy principles, which aim to maximize the incorporation of all starting materials into the final product.

Future synthetic strategies could encompass:

Catalytic C-H Functionalization: The direct functionalization of the naphthalene (B1677914) core represents a highly atom-economical approach, circumventing the need for pre-functionalized precursors. Research into the selective activation of C-H bonds at the 2- and 6-positions of ethoxynaphthalene would be a significant advancement.

One-Pot Reactions: The design of multi-step syntheses that occur in a single reaction vessel can substantially enhance efficiency and minimize waste. For instance, the development of a one-pot procedure for the ethoxylation and subsequent hydroxymethylation of a naphthalene starting material is a viable research goal.

Biocatalysis: The utilization of enzymes as catalysts can provide high selectivity under milder reaction conditions. The engineering of enzymes to perform stereoselective hydroxylations or other key transformations is a promising avenue.

A comparative overview of potential synthetic enhancements is presented below.

| Synthetic Aspect | Current Methods (Hypothetical) | Future Directions | Potential Advantages |

| Starting Materials | Pre-functionalized naphthalenes | Ethoxynaphthalene, Naphthalene | Lower cost, wider availability |

| Key Transformations | Grignard reactions, Ester reductions | C-H activation, Biocatalysis | Increased atom economy, enhanced selectivity |

| Reaction Conditions | Harsh reagents, elevated temperatures | Mild conditions, enzymatic catalysis | Reduced energy consumption, improved safety |

| Purification | Column chromatography | Crystallization, minimal purification steps | Decreased solvent use, higher throughput |

Advanced Mechanistic Studies using Time-Resolved Techniques

A more profound comprehension of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for process optimization and the discovery of new chemical transformations. Time-resolved spectroscopic techniques can offer invaluable insights into the transient intermediates and transition states that dictate the course of these reactions.

Future mechanistic investigations could employ:

Femtosecond Transient Absorption Spectroscopy: To probe the initial electronic and vibrational dynamics of photoinduced reactions involving the naphthalene chromophore.

Time-Resolved Infrared (TRIR) Spectroscopy: To monitor the structural evolution of intermediates in real-time during a chemical reaction.

Computational Modeling: In synergy with experimental data, Density Functional Theory (DFT) and other computational methods can be utilized to model reaction pathways and predict the stability of intermediates.

These advanced methodologies will facilitate a more comprehensive understanding of the reaction landscape, enabling the rational design of more efficient and selective chemical processes.

Integration into Flow Chemistry Systems

The transition from traditional batch processing to continuous flow chemistry presents numerous benefits, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput synthesis. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a promising direction for future research.

Key areas for exploration include:

Development of Packed-Bed Reactors: The use of solid-supported catalysts or reagents within a flow reactor to enable continuous production and simplified product isolation.

Microfluidic Systems: For precise control over reaction parameters and the capability to perform high-throughput screening of various reaction conditions.

In-line Analysis: The integration of analytical techniques such as HPLC or NMR directly into the flow system for real-time monitoring and optimization of the reaction.

The successful implementation of flow chemistry would mark a significant advancement towards the scalable and sustainable production of this compound.

Development of Novel Derivatization Strategies for Targeted Research

The ethoxy and hydroxymethyl functional groups of this compound serve as versatile handles for a broad spectrum of derivatization reactions. The development of novel strategies to modify these groups will unlock new avenues for targeted research in fields such as medicinal chemistry and materials science.

Future derivatization approaches could concentrate on:

Click Chemistry: The application of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to append a variety of molecular fragments to the naphthalene scaffold.

Polymerization: The use of the hydroxyl group as an initiator for ring-opening polymerization to create novel naphthalene-containing polymers with distinct photophysical or thermal properties.

Coordination Chemistry: The synthesis of ligands incorporating the this compound moiety for the development of new metal-organic frameworks (MOFs) or coordination complexes with intriguing catalytic or luminescent characteristics.

The following table outlines potential derivatization strategies and their corresponding research applications.

| Functional Group | Derivatization Strategy | Potential Research Application |

| Hydroxymethyl | Esterification, Etherification | Prodrug design, Linkers for bioconjugation |

| Hydroxymethyl | Conversion to Halide | Precursor for subsequent nucleophilic substitution |

| Naphthalene Ring | Electrophilic Aromatic Substitution | Tuning of electronic and photophysical properties |

| Ethoxy Group | O-Dealkylation | Generation of a phenolic hydroxyl for further functionalization |

Synergistic Experimental and Computational Research Programs

The amalgamation of experimental and computational chemistry provides a powerful methodology to expedite the discovery and development of new chemical entities and processes. For this compound, a synergistic research program would be particularly advantageous.

This integrated approach could encompass:

Computational Screening: The use of computational methods to predict the properties of a virtual library of this compound derivatives, enabling the prioritization of synthetic targets.

Mechanistic Elucidation: The combination of experimental kinetic data with computational modeling to achieve a detailed understanding of reaction mechanisms.

Rational Design of Catalysts: The utilization of computational tools to design catalysts with enhanced activity and selectivity for the synthesis of the target compound.

By harnessing the complementary strengths of both experimental and computational methodologies, researchers can more effectively explore the chemical space surrounding this compound.

Potential in Emerging Areas of Chemical Science

The distinct photophysical properties of the naphthalene core, coupled with the potential for versatile functionalization, indicate that this compound and its derivatives could find utility in several burgeoning areas of chemical science.

Potential future applications include:

Organic Electronics: As a constituent building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the naphthalene unit can function as a chromophore or an electron-transporting moiety.

Chemical Sensing: As a fluorescent probe for the detection of specific analytes. The fluorescence of the naphthalene ring can be modulated by binding events at a receptor site appended to the scaffold.

Photocatalysis: As a photosensitizer in photoredox catalysis, where its capacity to absorb light and initiate electron transfer reactions can be harnessed to drive chemical transformations.

The exploration of these and other pioneering applications will undoubtedly unveil new and exciting prospects for this compound in the advancement of chemical science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.